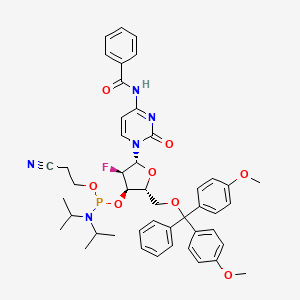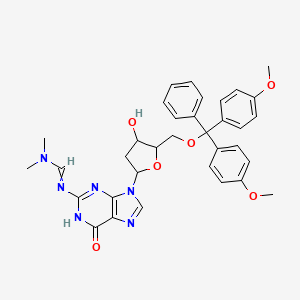![molecular formula C17H15F3N2O B10831274 (4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B10831274.png)
(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCB-J is a positron emission tomography (PET) radiotracer developed for imaging synaptic vesicle glycoprotein 2A (SV2A) in the brain. This compound has high affinity towards SV2A, a protein involved in the regulation of neurotransmitter release in neurons and endocrine cells. UCB-J is used to study synaptic density in various neurological diseases, including Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
UCB-J is synthesized through a process involving the C-11 methylation of a 3-pyridyl trifluoroborate precursor with carbon-11 methyl iodide via the Suzuki–Miyaura cross-coupling method . The reaction mixture is heated at 70°C for 4 minutes to produce UCB-J . The product is then purified using high-performance liquid chromatography (HPLC) and reformulated in a solution of ethanol and phosphate-buffered saline .
Industrial Production Methods
The industrial production of UCB-J involves the use of automated synthesis modules to ensure high radiochemical yield and purity. The process is optimized to produce UCB-J with a radiochemical purity greater than 99% and a molar activity of 390 GBq/μmol .
Chemical Reactions Analysis
Types of Reactions
UCB-J undergoes various chemical reactions, including:
Oxidation: UCB-J can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: UCB-J can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving UCB-J include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of UCB-J can lead to the formation of various oxidized derivatives, while reduction can produce reduced analogs of the compound.
Scientific Research Applications
UCB-J has a wide range of scientific research applications, including:
Biology: The compound is used to study the role of SV2A in neurotransmitter release and synaptic function.
Medicine: UCB-J is employed in clinical research to diagnose and monitor neurological diseases such as Alzheimer’s disease, Parkinson’s disease, and epilepsy
Industry: UCB-J is used in the development of new diagnostic tools and therapeutic agents targeting SV2A.
Mechanism of Action
UCB-J exerts its effects by binding to SV2A, a protein located in the synaptic vesicles of neurons. This binding allows for the noninvasive measurement of synaptic density using PET imaging . The molecular targets and pathways involved in the action of UCB-J include the regulation of neurotransmitter release and synaptic function .
Comparison with Similar Compounds
UCB-J is compared with other similar compounds, such as:
Fluorine-18 labeled UCB-J: This compound has a longer radioactive half-life compared to UCB-J, making it suitable for broader applications.
Levetiracetam and Brivaracetam: These compounds also target SV2A and are used as antiepileptic drugs.
UCB-J is unique due to its high affinity and selectivity towards SV2A, making it an excellent radiotracer for imaging synaptic density in the brain .
Properties
Molecular Formula |
C17H15F3N2O |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3/t13-/m0/s1 |
InChI Key |
RFSDYRVOGWHOFT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=C(C(=C3)F)F)F |
Canonical SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[(2R,4S,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10831197.png)
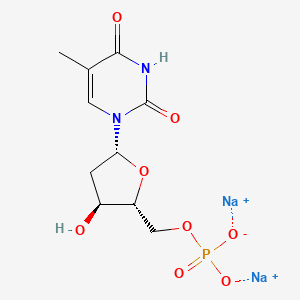
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10831201.png)
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)
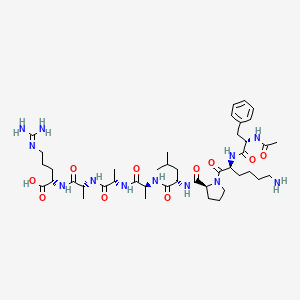

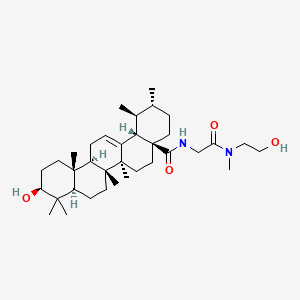
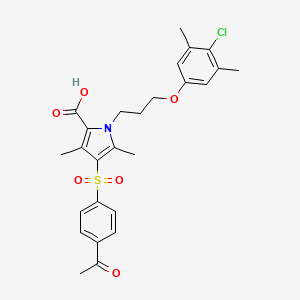
![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)
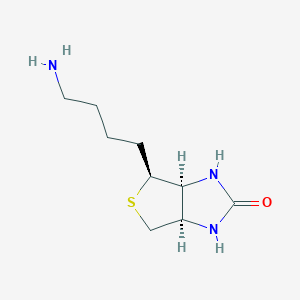
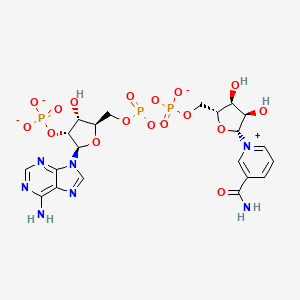
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B10831258.png)
